molecular formula C14H20ClNO2 B12763411 Piperoxan hydrochloride, (S)- CAS No. 62501-77-3

Piperoxan hydrochloride, (S)-

Cat. No.: B12763411
CAS No.: 62501-77-3
M. Wt: 269.77 g/mol
InChI Key: BITRJBQGQMGGQI-YDALLXLXSA-N
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Description

Historical Context of Benzodioxane Derivatives and Early Pharmaceutical Investigations

The story of piperoxan (B1220614) begins with the broader exploration of benzodioxanes, a class of chemical compounds featuring a benzene (B151609) ring fused to a dioxane ring. tsijournals.com In the early 20th century, the scientific community, particularly at the Institut Pasteur in France, was deeply engaged in synthesizing and evaluating new chemical entities for potential therapeutic applications. dbpedia.org This era was marked by a systematic approach to medicinal chemistry, where series of related compounds were created and tested to understand how their chemical structures related to their biological activities.

In the early 1930s, at the Pasteur Institute, Ernest Fourneau and his team were investigating a series of benzodioxane derivatives for their potential as α-adrenergic blocking agents. dbpedia.orgwikipedia.org One of these compounds was piperoxan, also known as benodaine. wikipedia.orgiiab.me During this research, a pivotal discovery was made by Daniel Bovet, who was working in Fourneau's laboratory. dbpedia.orgwikipedia.org Bovet observed that piperoxan, in addition to its effects on the adrenergic system, could also counteract the effects of histamine (B1213489). wikipedia.orgncats.io Specifically, it was shown to protect guinea pigs from histamine-induced bronchospasm. dbpedia.orgwikipedia.orgmedkoo.com This finding, published in 1933, marked the discovery of the first-ever antihistamine. dbpedia.orgwikipedia.org

This initial discovery was a landmark event, laying the groundwork for the development of a whole new class of drugs. wikipedia.orgnih.gov Although piperoxan itself was found to be too toxic for clinical use in humans, its identification as a histamine antagonist was a critical proof-of-concept. wikipedia.org It demonstrated that the physiological effects of histamine could be pharmacologically blocked, opening the door for the development of safer and more effective antihistamines. wikipedia.orgaspet.org

Following the initial discovery, Anne-Marie Staub, a student of Bovet and Fourneau, conducted the first systematic structure-activity relationship (SAR) studies on antihistamines, publishing her findings in 1939. wikipedia.org Her work was instrumental in understanding which parts of the piperoxan molecule were essential for its antihistaminic activity. By synthesizing and testing a series of analogues, Staub was able to delineate the key chemical features required for a compound to effectively block histamine receptors. wikipedia.org This pioneering research established a methodical approach to drug design that would be crucial for the development of subsequent generations of antihistamines. aspet.org

Staub's research helped to guide the modification of the original piperoxan structure to create compounds with improved therapeutic profiles. wikipedia.org This led to the development of phenbenzamine (B1679789) (Antergan) in the early 1940s, which became the first clinically marketed antihistamine. wikipedia.org

Timeline of Early Antihistamine Development
Year Key Event
Early 1930sErnest Fourneau's laboratory investigates benzodioxane derivatives. dbpedia.orgwikipedia.org
1933Daniel Bovet discovers the antihistaminic properties of piperoxan. dbpedia.orgwikipedia.org
1939Anne-Marie Staub publishes the first structure-activity relationship studies of antihistamines. wikipedia.org
Early 1940sPhenbenzamine, the first clinically used antihistamine, is developed. wikipedia.org
1957Daniel Bovet is awarded the Nobel Prize in Physiology or Medicine for his work on antihistamines. wikipedia.orgwikipedia.org

Evolution of Research Focus Towards Chiral Piperoxan Hydrochloride

The initial research on piperoxan dealt with the compound as a racemate, a mixture of both of its enantiomers, (S)-piperoxan and (R)-piperoxan. At the time, the significance of stereochemistry in pharmacology was not fully appreciated. However, as the field of medicinal chemistry advanced, so did the understanding of how the three-dimensional structure of a molecule could dramatically influence its biological activity.

The concept of chirality, where a molecule is non-superimposable on its mirror image, became increasingly important in drug development. nih.gov It was recognized that the two enantiomers of a chiral drug could have different pharmacological properties. One enantiomer might be responsible for the desired therapeutic effect, while the other could be less active, inactive, or even contribute to undesirable side effects. nih.gov

The development of chemoenzymatic synthesis methods has enabled the production of enantiomerically pure forms of piperoxan and related compounds. mdpi.comresearchgate.net For example, lipase-catalyzed kinetic resolution has been used to separate the enantiomers of key intermediates in the synthesis of piperoxan, allowing for the specific synthesis of the (S)-enantiomer. mdpi.comresearchgate.net This has been crucial for detailed pharmacological studies aimed at understanding the precise interactions of (S)-piperoxan hydrochloride with its biological targets.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

62501-77-3

Molecular Formula

C14H20ClNO2

Molecular Weight

269.77 g/mol

IUPAC Name

1-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]piperidine;hydrochloride

InChI

InChI=1S/C14H19NO2.ClH/c1-4-8-15(9-5-1)10-12-11-16-13-6-2-3-7-14(13)17-12;/h2-3,6-7,12H,1,4-5,8-11H2;1H/t12-;/m0./s1

InChI Key

BITRJBQGQMGGQI-YDALLXLXSA-N

Isomeric SMILES

C1CCN(CC1)C[C@H]2COC3=CC=CC=C3O2.Cl

Canonical SMILES

C1CCN(CC1)CC2COC3=CC=CC=C3O2.Cl

Origin of Product

United States

Synthetic Methodologies for S Piperoxan Hydrochloride

Chemoenzymatic Approaches for Enantioselective Synthesis

Biocatalysis has emerged as a powerful and environmentally friendly tool for the synthesis of biologically active compounds. nih.gov Lipases, in particular, are widely utilized due to their stability in organic solvents and their ability to perform regio-, chemo-, and enantioselective resolutions of racemic mixtures without the need for cofactors. nih.gov

A key strategy in the synthesis of (S)-Piperoxan involves the kinetic resolution of racemic intermediates, such as (±)-methyl 1,4-benzodioxan-2-carboxylate, using lipases. nih.govunimi.it This process relies on the enzyme's ability to selectively catalyze the hydrolysis or esterification of one enantiomer at a much faster rate than the other, allowing for the separation of the two.

Lipase (B570770) from Arthrobacter sp. (ABL) has been recognized as an efficient biocatalyst for the kinetic resolution of various pharmaceutical intermediates. nih.govnih.gov Its high selectivity makes it a valuable tool in asymmetric synthesis. nih.gov Alongside ABL, other commercially available lipases, such as those from Candida antarctica (CALB), Pseudomonas cepacia, and Candida rugosa, have been successfully employed in the resolution of 1,4-benzodioxane (B1196944) derivatives. nih.govnih.gov For instance, engineered Candida antarctica lipase B (CALB) has been used to catalyze the kinetic resolution of 1,4-benzodioxane-2-carboxylic acid methyl ester. nih.gov

Table 1: Comparison of Lipases in Kinetic Resolution

Lipase SourceSubstrateKey FindingReference
Arthrobacter sp.Racemic pharmaceutical intermediatesHigh enantioselectivity in kinetic resolutions. nih.govnih.gov
Candida antarctica (CALB)(R, S)-methyl 1,4-benzodioxan-2-carboxylateEngineered mutants showed high efficiency and enantioselectivity. nih.gov
Pseudomonas cepaciaRacemic 1,4-benzodioxane derivativesEffective in resolving racemic intermediates. nih.gov
Candida rugosaDiastereoisomeric mixture of FOP acetatesMost efficient among several commercial lipases tested for this substrate. nih.gov

The efficiency and enantioselectivity of lipase-catalyzed reactions can be significantly influenced by the reaction conditions. The choice of co-solvent is critical; for example, in the kinetic resolution of methyl 1,4-benzodioxan-2-carboxylate using engineered CALB, the best results were achieved with 20% n-butanol as a co-solvent at 30 °C. rsc.org Similarly, for the resolution of a diastereoisomeric mixture of FOP acetates with Candida rugosa lipase, a buffer solution containing 30% diisopropyl ether (DIPE) as a co-solvent at 40 °C was found to be optimal. nih.gov

Immobilization of lipases on various supports is another strategy to enhance their stability, reusability, and in some cases, enantioselectivity. nih.gov Arthrobacter sp. lipase has been immobilized on matrices like sepharose and silica, showing excellent stability over a wide pH range and at higher temperatures compared to the free enzyme. nih.gov This immobilization also led to an improvement in enantioselectivity during the resolution of racemic compounds. nih.gov

Table 2: Optimized Conditions for Lipase-Mediated Resolutions

LipaseSubstrateOptimal Co-solventOptimal TemperatureEnantiomeric Excess (e.e.)Reference
Engineered CALB(R, S)-methyl 1,4-benzodioxan-2-carboxylate20% n-butanol30 °C97% rsc.org
Candida rugosa lipaseDiastereoisomeric mixture of FOP acetates30% Diisopropyl ether (DIPE)40 °C98.5% (de) nih.gov
Immobilized Arthrobacter sp. lipaseRacemic 1-phenyl ethanolNot specifiedNot specified~99% nih.gov

The enantiomerically pure (S)-1,4-benzodioxan-2-carboxylic acid is a crucial chiral building block for the synthesis of (S)-Piperoxan and other related pharmaceuticals. nih.govnbinno.com This intermediate is typically obtained through the lipase-mediated hydrolytic kinetic resolution of its racemic methyl ester. nih.gov The selective hydrolysis of the (S)-ester by the lipase yields the desired (S)-acid, leaving the (R)-ester largely unreacted. nih.gov This enzymatic approach provides a direct route to the key chiral intermediate necessary for the subsequent steps in the synthesis of (S)-Piperoxan hydrochloride.

Lipase-Mediated Kinetic Resolution of Racemic Intermediates

Chemical Synthetic Routes to Chiral Benzodioxane Scaffolds

While chemoenzymatic methods offer an elegant approach, traditional chemical synthesis routes have also been developed for the construction of chiral benzodioxane frameworks.

Several chemical strategies have been employed to achieve the stereoselective formation of the 1,4-benzodioxane ring. One common approach involves the palladium-catalyzed intramolecular etherification of a halogenated aromatic hydrocarbon with a chiral alcohol group. nih.gov Another method is the asymmetric hydrogenation of 1,4-benzodioxane compounds using an Iridium catalyst, which has been optimized for large-scale production. nih.gov Additionally, ring-closing metathesis using a nitro-Grela catalyst followed by asymmetric hydrogenation with an [Ir(cod)Cl]₂/BIDIME-dimer catalyst system has been reported to yield excellent enantioselectivities. rsc.org Other strategies include the Sharpless asymmetric dihydroxylation of a cinnamyl alcohol derivative to establish the desired stereochemistry, followed by a Mitsunobu reaction and base-mediated cyclization to form the 1,4-benzodioxane ring. rsc.org

Control of Racemization During Synthetic Transformations in (S)-Piperoxan Precursors

The synthesis of enantiomerically pure (S)-Piperoxan hydrochloride necessitates rigorous control of the stereochemistry at the C2 position of the 1,4-benzodioxane scaffold. The biological activity of 2-substituted 1,4-benzodioxane derivatives is often highly dependent on the stereochemistry at this chiral center, making the prevention of racemization a critical aspect of the synthetic process. unimi.it Racemization can be a significant issue during the transformation of key precursors, particularly when reactions are conducted under basic conditions or involve the activation of functional groups at the stereogenic center. unimi.itnih.gov

A common precursor for (S)-Piperoxan is (S)-1,4-benzodioxane-2-carboxylic acid. The conversion of this acid to other intermediates, such as amides or ketones, requires activation of the carboxyl group. This activation step can render the α-proton acidic, facilitating its abstraction by a base and leading to the formation of a planar enolate or similar intermediate, which results in the loss of stereochemical integrity. For instance, the activation of (S)-1,4-benzodioxane-2-carboxylic acid with 1,1'-carbonyldiimidazole (B1668759) (CDI) to form an acylimidazole intermediate has been shown to cause partial racemization. unimi.it

Investigations into the formation of the corresponding Weinreb amide from the (S)-acid revealed that reaction conditions have a profound impact on the enantiomeric excess (e.e.) of the product. A study systematically evaluated changes in reagents, temperature, and activation times, quantifying the degree of racemization during this critical transformation. unimi.it The findings demonstrated that careful selection of the coupling agent and optimization of reaction parameters are mandatory to preserve the enantiopurity of the advanced intermediates. unimi.it

Table 1: Effect of Reaction Conditions on the Enantiomeric Excess (e.e.) During Weinreb Amide Formation unimi.it
Activating AgentBaseTemperature (°C)Activation Time (min)Decrease in e.e. (%)
CDI-256027
CDI-06015
SOCl₂-251205
Oxalyl ChlorideDMF (cat.)0120<1

Conversely, synthetic routes have been developed that successfully avoid racemization. For example, transformations starting from the enantiomerically pure (R)- and (S)-2-aminomethyl-1,4-benzodioxane can be performed while maintaining full stereochemical integrity. nih.gov A method involving quantitative N,N-dichlorination of the primary amine to a dichloroamine intermediate allows for subsequent functional group conversions into cyano, methoxycarbonyl, and other derivatives in high yields without any racemization at the C2 position. nih.gov This demonstrates that the choice of both the starting precursor and the specific chemical transformations is crucial for the successful asymmetric synthesis of (S)-Piperoxan and its analogues. nih.gov

Analogue Synthesis and Structural Modification Strategies

Design and Preparation of Piperoxan (B1220614) Derivatives for Structure-Activity Relationship Studies

The synthesis of Piperoxan analogues is a key strategy for conducting structure-activity relationship (SAR) studies, aiming to understand the molecular features required for potent and selective interaction with biological targets, particularly α2-adrenoceptors. nih.gov These studies involve systematic modifications of the Piperoxan scaffold to probe the effects of structural changes on pharmacological activity.

A notable example is the development of a series of tetrahydrobenzodioxinopyrroles, which are rigid analogues of Piperoxan. nih.gov The design of these compounds was based on the hypothesis that constraining the conformation of the side chain could enhance binding affinity and selectivity. The convergent syntheses developed for these analogues allowed for the preparation of various derivatives and their individual enantiomers, which is essential for a thorough SAR evaluation. nih.gov One compound of particular interest that emerged from this series is Fluparoxan, a 5-fluoro substituted analogue. nih.gov The preparation of this derivative highlights a common strategy in medicinal chemistry: the introduction of fluorine atoms to modulate electronic properties and metabolic stability.

Another approach to modifying the Piperoxan structure involves altering the benzodioxane ring itself. Research into the pharmacological relevance of this moiety has led to the synthesis of analogues where the benzodioxane ring is opened or where one of the oxygen atoms is replaced by a less polar sulfur atom, yielding thioanalogues. unimi.it The synthesis of these compounds allows for an evaluation of the importance of the cyclic diether structure and the electronic contribution of the oxygen atoms for biological activity. The observed decrease in α-blocking activity for these thioanalogues suggested that the receptor's binding site does not favorably accommodate the substitution with less polar groups. unimi.it

The general strategies for creating Piperoxan derivatives for SAR studies can be summarized as:

Aromatic Ring Substitution: Introducing various substituents (e.g., halogens, alkyl groups) onto the benzene (B151609) portion of the benzodioxane ring to probe electronic and steric effects. The development of Fluparoxan is a prime example of this strategy's success. nih.gov

Side-Chain Modification: Altering the piperidinylmethyl side chain by replacing the piperidine (B6355638) ring with other cyclic or acyclic amines, or by introducing substituents on the chain itself.

Scaffold Rigidification: Constraining the flexible side chain by incorporating it into a new ring system, as seen with the tetrahydrobenzodioxinopyrroles, to explore preferred binding conformations. nih.gov

Heteroatom Substitution: Replacing the oxygen atoms of the dioxane ring with other heteroatoms, such as sulfur, to assess the role of hydrogen bonding and polarity in receptor interaction. unimi.it

Table 2: Examples of Structural Modifications of the Piperoxan Scaffold for SAR Studies
Compound NameStructural Modification from PiperoxanPurpose of ModificationReference
FluparoxanAddition of a fluorine atom at the 5-position of the aromatic ring; side chain incorporated into a pyrrole (B145914) ring system.To enhance selectivity and potency for α2-adrenoceptors; explore conformational restriction. nih.gov
ThioanaloguesReplacement of one or both oxygen atoms in the dioxane ring with sulfur.To investigate the role of the dioxane oxygen atoms and polarity in receptor binding. unimi.it

Through the synthesis and evaluation of such derivatives, a deeper understanding of the pharmacophore can be achieved, guiding the design of new compounds with improved therapeutic profiles.

Receptor Pharmacology and Molecular Interactions of S Piperoxan Hydrochloride

Alpha-Adrenergic Receptor Antagonism

Piperoxan (B1220614) and its analogs are known for their ability to block alpha-adrenergic receptors (adrenoceptors). wikipedia.orgnih.gov This antagonism is a key feature of its pharmacological activity, influencing various physiological processes mediated by the sympathetic nervous system.

(S)-Piperoxan hydrochloride demonstrates a notable preference for alpha-2 (α2) adrenoceptors over alpha-1 (α1) adrenoceptors. nih.gov Research involving radioligand binding assays on rat brain membranes has been instrumental in characterizing this selectivity. In these studies, the affinity of various compounds for α1 and α2 receptors is determined by their ability to displace specific radiolabeled ligands, such as ³H-prazosin for α1 sites and ³H-clonidine for α2 sites. nih.gov Studies on a series of benzodioxane derivatives, the structural class to which piperoxan belongs, revealed that while many compounds in this class show selectivity for α1-adrenoceptors, piperoxan and its analogues are distinct in their preference for α2-adrenergic binding sites. nih.gov

The alpha-2 adrenoceptor family is composed of three subtypes: α2A, α2B, and α2C. These subtypes are targets for various therapeutic agents, and their blockade can be beneficial in conditions like depression. nih.gov However, developing subtype-selective antagonists has proven challenging, and few truly selective ligands exist. nih.gov While comprehensive binding data for (S)-Piperoxan across all human α2 subtypes is not extensively detailed in the provided sources, its general characterization as an α2-preferring antagonist places it within a class of compounds that includes well-studied agents like yohimbine (B192690) and atipamezole, which are known for their high affinity but non-selective antagonism across the α2 subtypes. nih.gov

The affinity of a ligand for its receptor is typically quantified by the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half the binding sites at equilibrium in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.

Binding Affinity of Adrenergic Ligands
CompoundReceptor TargetAssay MethodKey Finding
Piperoxan Analoguesα1 and α2 Adrenoceptors³H-prazosin and ³H-clonidine displacement in rat brain membranesShowed a preference for α2-adrenergic binding sites over α1 sites. nih.gov
Yohimbineα2 Adrenoceptor Subtypes³H-rauwolscine displacement in CHO cells expressing human receptorsHigh affinity, non-selective α2-antagonist. nih.gov
BRL44408α2 Adrenoceptor Subtypes³H-rauwolscine displacement in CHO cells expressing human receptorsConsidered the most α2A-selective antagonist, though selectivity is limited. nih.gov
MK-912α2 Adrenoceptor Subtypes³H-rauwolscine displacement in CHO cells expressing human receptorsHighest-affinity and most α2C-selective antagonist, with moderate selectivity over α2A. nih.gov

The antagonistic action of (S)-Piperoxan hydrochloride at alpha-adrenergic receptors is characterized as competitive. wikipedia.org Competitive antagonism is a form of reversible receptor blockade where the antagonist molecule binds to the same active site on the receptor that the endogenous agonist (e.g., norepinephrine) would normally bind to. wikipedia.orghawaii.edu

Key features of this mechanism include:

Reversibility: The binding of a competitive antagonist is not permanent. The antagonist can associate with and dissociate from the receptor. This means the blockade can be overcome. wikipedia.org

Surmountability: By increasing the concentration of the agonist, the agonist can outcompete the antagonist for binding to the receptor, thereby surmounting the blockade. wikipedia.org

No Change in Maximum Response: In the presence of a competitive antagonist, the log-dose-response curve for an agonist is shifted to the right. This indicates that a higher concentration of the agonist is required to produce the same level of response. However, the maximum possible response achievable by the agonist remains unchanged, provided a high enough agonist concentration can be reached. hawaii.edu

This mechanism contrasts with non-competitive antagonism, where the antagonist binds to an allosteric (different) site on the receptor, changing its conformation and preventing the agonist from eliciting a response, regardless of the agonist's concentration. wikipedia.org

Histamine (B1213489) H1 Receptor Antagonism

Historically, Piperoxan was the first compound discovered to possess antihistaminic activity. wikipedia.orgnih.gov It belongs to the class of first-generation antihistamines, which are known for their ability to antagonize the effects of histamine at the H1 receptor. wikipedia.orgnih.gov

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, primarily couples to the Gq/11 family of G-proteins. nih.govyoutube.com This coupling initiates a signaling cascade that results in the activation of phospholipase C, leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger an increase in intracellular calcium levels, leading to physiological responses like smooth muscle contraction. nih.govyoutube.com

First-generation H1 antihistamines, including (S)-Piperoxan hydrochloride, function as inverse agonists. nih.gov Rather than simply blocking the binding of histamine, an inverse agonist binds preferentially to the inactive conformation of the H1 receptor and stabilizes it. nih.gov This action reduces the basal level of receptor signaling and effectively antagonizes the effects of histamine. By preventing the receptor from adopting its active conformation, these antagonists block the downstream signaling pathway, thereby preventing the mobilization of intracellular calcium and subsequent physiological effects associated with histamine release, such as bronchoconstriction and vasodilation. nih.govyoutube.com

First-generation H1 antihistamines, which became available in the 1940s, share a common set of pharmacological characteristics that distinguish them from the later-developed second-generation agents. webmd.comnih.gov

A defining feature of this class is their lipophilic nature, which allows them to readily cross the blood-brain barrier. nih.govwebmd.comnih.gov Consequently, they act on H1 receptors in both the periphery and the central nervous system (CNS). webmd.com Their central activity is responsible for the sedative effects commonly associated with these drugs. nih.gov Furthermore, many first-generation antihistamines are not highly selective for the H1 receptor and also exhibit antagonist activity at other receptors, such as muscarinic acetylcholine (B1216132) receptors, which contributes to side effects like dry mouth. aaaai.org Their duration of action is typically around 4 to 6 hours. nih.govwebmd.com

Comparison of First-Generation vs. Second-Generation Antihistamines
FeatureFirst-Generation Antihistamines (e.g., Piperoxan)Second-Generation Antihistamines (e.g., Loratadine, Cetirizine)
Blood-Brain Barrier PenetrationHigh webmd.comnih.govLow/Minimal nih.govaaaai.org
Primary Site of ActionCentral and Peripheral H1 Receptors webmd.comPrimarily Peripheral H1 Receptors nih.gov
Receptor SelectivityLower; may also block muscarinic receptors aaaai.orgHigher for H1 receptors aaaai.org
Sedative EffectsCommon webmd.comnih.govMinimal to none webmd.com
Duration of ActionShorter (e.g., 4-6 hours) nih.govLonger (e.g., up to 24 hours) nih.gov

Other Neurotransmitter Receptor Interactions

Muscarinic Receptor Antagonism and Acetylcholine Pathway Modulation

Current scientific literature does not provide specific evidence to suggest that (S)-Piperoxan hydrochloride acts as a direct antagonist of muscarinic receptors. Muscarinic receptors, which are key components of the parasympathetic nervous system, are crucial for modulating a wide array of physiological functions through their interaction with the neurotransmitter acetylcholine. While the parent compound, Piperoxan, is historically recognized as the first discovered antihistamine and an α-adrenergic blocking agent, detailed studies focusing on the specific muscarinic receptor binding profile of its (S)-enantiomer are not extensively documented.

The acetylcholine pathway, a fundamental signaling pathway in both the central and peripheral nervous systems, is primarily modulated by the activity of acetylcholine at both muscarinic and nicotinic receptors. At present, research specifically investigating the modulatory effects of (S)-Piperoxan hydrochloride on acetylcholine release, synthesis, or degradation is limited. Therefore, a definitive characterization of its role in the acetylcholine pathway cannot be conclusively established based on the current body of scientific evidence.

Influence on Tryptamine (B22526) Receptors and Calcium Binding Sites

The interaction of (S)-Piperoxan hydrochloride with tryptamine receptors remains an area with a notable absence of specific research. Tryptamine receptors, which are a class of serotonin (B10506) receptors, are involved in a variety of neurological processes. While the broader family of piperidine-containing compounds has been investigated for activity at various neurotransmitter receptors, dedicated studies on the binding affinity and functional activity of (S)-Piperoxan hydrochloride at different tryptamine receptor subtypes have not been reported in the available scientific literature.

Similarly, there is a lack of specific data detailing the influence of (S)-Piperoxan hydrochloride on calcium binding sites. Calcium signaling is a ubiquitous and critical component of numerous cellular processes, and various compounds can modulate these pathways by interacting with calcium channels or calcium-binding proteins. However, there are no current research findings that specifically link (S)-Piperoxan hydrochloride to any significant interaction with these sites.

Preclinical Pharmacological Studies and Mechanistic Insights

In Vitro Pharmacological Characterization

In vitro studies have been fundamental in characterizing the specific receptor interactions and cellular effects of (S)-Piperoxan hydrochloride. Through the use of isolated tissues and biochemical assays, researchers have detailed its influence on smooth muscle contractility, receptor binding affinity, and intracellular signaling cascades.

Organ bath studies are a classical pharmacological method used to assess the effects of a compound on the contractility of isolated tissues. These preparations allow for the examination of receptor-mediated responses in a controlled environment.

Feline Cerebral Artery: While direct studies on the contractile response of feline cerebral arteries to Piperoxan (B1220614) hydrochloride are not extensively detailed in the available literature, its known α-adrenergic antagonist properties are relevant. In feline vascular tissues, such as the spleen, piperoxan has been shown to inhibit responses to α-adrenoceptor agonists. nih.gov Given that cerebral arteries are innervated by sympathetic nerves and express α-adrenoceptors that mediate vasoconstriction, it is mechanistically plausible that piperoxan would act as an antagonist to noradrenaline-induced contractions in this tissue.

Rat Stomach Strip: The rat stomach fundus strip is a common preparation sensitive to various neurotransmitters, including catecholamines. Piperoxan has been utilized in studies of this tissue as a tool to block α-adrenoceptors, thereby isolating the effects of other receptor systems, such as serotonergic or cholinergic pathways. nih.gov Its use as an α-adrenolytic agent implies that it effectively antagonizes the contractile or relaxant responses mediated by endogenous or exogenous α-adrenoceptor agonists in this preparation.

Guinea Pig Vas Deferens: The guinea pig vas deferens is densely innervated by sympathetic nerves and is a classic model for studying presynaptic modulation of neurotransmitter release. The contractile response to nerve stimulation in this tissue is primarily mediated by noradrenaline acting on postsynaptic α1-adrenoceptors. The release of noradrenaline is, in turn, regulated by presynaptic α2-adrenoceptors in a negative feedback loop. As an α2-adrenoceptor antagonist, piperoxan is expected to block these presynaptic autoreceptors. This action would inhibit the negative feedback mechanism, leading to an enhanced release of noradrenaline upon nerve stimulation and, consequently, an increased contractile response. nih.gov This potentiation of neurogenic contractions is a characteristic feature of α2-adrenoceptor antagonists in this tissue. nih.gov

Radioligand binding assays are crucial for determining the affinity and selectivity of a compound for specific receptor subtypes. By measuring the displacement of a radiolabeled ligand (like [3H]prazosin for α1-receptors or [3H]yohimbine for α2-receptors) by an unlabeled compound (piperoxan), the inhibition constant (Ki) can be determined, which reflects the drug's binding affinity.

Studies on a series of benzodioxane derivatives, including piperoxan, have been conducted to determine their affinity for α1- and α2-adrenoceptors in rat brain membranes. These assays revealed that piperoxan and its analogues exhibit a notable preference for α2-adrenergic binding sites over α1-adrenergic sites. nih.gov While prazosin (B1663645) is a highly selective α1-antagonist and yohimbine (B192690) is a selective α2-antagonist, piperoxan is recognized as a competitive α-adrenoceptor blocking agent with higher affinity for the α2 subtype. nih.govnih.gov

RadioligandReceptor Subtype TargetedInteraction with Piperoxan
[3H]prazosin α1-adrenoceptorPiperoxan shows a lower affinity for α1 sites, requiring higher concentrations to displace [3H]prazosin compared to its affinity for α2 sites. nih.gov
[3H]yohimbine α2-adrenoceptorPiperoxan demonstrates a preferential and higher binding affinity for α2 sites, effectively competing with and displacing [3H]yohimbine. nih.gov

This table summarizes the relative binding affinity of piperoxan for α-adrenergic receptor subtypes as determined by competitive radioligand binding assays.

The binding of an antagonist to its receptor initiates a cascade of intracellular events known as signal transduction. α2-adrenoceptors are G-protein coupled receptors (GPCRs) that typically couple to the inhibitory G-protein, Gi. nih.gov Activation of the α2-receptor by an agonist like noradrenaline leads to the inhibition of the enzyme adenylyl cyclase. This, in turn, decreases the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). nih.gov

As an α2-adrenoceptor antagonist, (S)-Piperoxan hydrochloride blocks the binding of agonists and prevents this inhibitory signal. Consequently, in cellular models where α2-adrenoceptors are tonically activated or stimulated by an agonist, the application of piperoxan would lead to a disinhibition of adenylyl cyclase, resulting in an increase, or restoration, of intracellular cAMP levels. This mechanism can be studied using assays that measure cAMP accumulation, often stimulated by agents like forskolin, which directly activates adenylyl cyclase. nih.gov The antagonistic effect of piperoxan would be observed as a reversal of the inhibitory effect of an α2-agonist on forskolin-stimulated cAMP accumulation.

In Vivo Animal Model Investigations

In vivo studies extend the findings from in vitro work to a whole-organism level, providing insights into the physiological consequences of the compound's mechanism of action.

The sympathetic nervous system plays a critical role in thermoregulation, particularly in response to cold exposure. In cold-adapted rats, a significant portion of heat production is derived from non-shivering thermogenesis, a process heavily dependent on sympathetic outflow and catecholamine release. nih.govnih.gov

In a key study using curarized, cold-adapted rats to eliminate heat production from muscle activity, exposure to cold caused a marked increase in oxygen consumption, indicative of chemical thermogenesis. nih.gov The administration of Piperoxan hydrochloride, an adrenolytic agent, prevented this increase in oxygen consumption. nih.gov This finding demonstrates that piperoxan blocks the sympathetically-mediated thermogenic response to cold. The results strongly suggest that the chemical regulation of heat production in these animals is mediated by the sympathetic nervous system, and piperoxan effectively antagonizes this physiological response at the receptor level. nih.gov

Animal ModelConditionEffect of Piperoxan HydrochlorideMechanistic Insight
Curarized, Cold-Adapted Rat Cold Exposure (5°C)Prevented the expected increase in oxygen consumption. nih.govBlocks the adrenergic receptors that mediate the sympathetic nervous system's signal for chemical heat production. nih.gov

This table summarizes the findings from in vivo studies on the effect of Piperoxan hydrochloride on sympathetic nervous system regulation.

The generation of the respiratory rhythm is a complex process originating in the brainstem, specifically within regions like the pre-Bötzinger complex. This rhythm is modulated by various neurotransmitters, including noradrenaline. nih.gov Noradrenergic neurons provide input to the respiratory rhythm generator, where the activation of α2-adrenoceptors can influence the frequency and pattern of breathing. nih.gov

Studies using in vitro brain stem preparations from neonatal mice and rats have shown that α2-adrenoceptors are involved in this modulation. nih.gov For instance, the α2-adrenoceptor agonist dexmedetomidine has been shown to depress the respiratory rhythm in neonatal rat preparations, an effect that is reversed by an α2-antagonist. Furthermore, the α2-antagonist yohimbine can alter the respiratory effects of other neurotransmitters like acetylcholine (B1216132), indicating a functional interaction between muscarinic and α2-adrenoceptors in respiratory control. nih.gov

Given that (S)-Piperoxan hydrochloride is a potent α2-adrenoceptor antagonist, it would be expected to modulate the respiratory rhythm by blocking the endogenous noradrenergic input to the respiratory rhythm generator. By antagonizing the α2-receptors, piperoxan would remove a modulatory influence, thereby altering the baseline respiratory frequency and pattern generated by the neonatal brainstem circuitry.

Structure-Activity Relationships (SAR) and Ligand Design in Preclinical Models

The structure-activity relationship (SAR) of piperoxan and related benzodioxane derivatives has been a subject of study to understand the molecular features governing their interaction with adrenergic receptors. Piperoxan is a member of the benzodioxane class of compounds. wikipedia.org SAR studies on a series of benzodioxane derivatives have revealed key structural elements that influence their affinity and selectivity for α1- and α2-adrenoceptors. nih.gov

For many benzodioxane-like structures, there is a general selectivity for α1-adrenoceptors over α2-adrenoceptors. nih.gov However, piperoxan and its analogues are notable for showing some preference for α2-adrenergic binding sites. nih.gov The structural variations within the benzodioxane scaffold can lead to significant differences in affinity for α1-adrenoceptors, while the affinity for α2-adrenoceptors tends to vary less. nih.gov

Key structural modifications that have been shown to impact α1-adrenoceptor affinity include:

Substitution on the secondary amino nitrogen: Alkyl substitution in the side chain generally reduces affinity for α1-adrenoceptors. nih.gov

Substitution on the phenyl moiety: An ortho-methoxy group or a para-hydroxy group on the phenyl ring can increase affinity. nih.gov

The side chain oxygen atom: This atom can be removed or replaced with a methylene group without a significant loss of potency in displacing ³H-prazosin (an α1-selective radioligand). nih.gov

Stereochemistry: The configuration of the molecule profoundly influences α1-adrenoceptor affinity. The introduction of a second chiral center can lead to a tenfold difference in activity and selectivity between the resulting racemates. nih.gov

SAR studies have also been extended to other classes of α-adrenoceptor antagonists, such as prazosin-related compounds, where modifications to the piperazine ring have been shown to be critical for high affinity and selectivity. nih.gov

Computational methods play an increasingly important role in understanding SAR and in the design of novel ligands. These approaches, including quantitative structure-activity relationship (QSAR) analysis and molecular modeling, can provide insights into the interactions between ligands and their receptor targets. nih.gov

For benzodioxane derivatives, computational studies have been employed to design potent inhibitors of other targets, such as the bacterial cell division protein FtsZ. nih.gov In these studies, docking simulations suggested that the length of the spacer linker between the benzodioxane core and another part of the molecule is critical for optimal interaction. nih.gov Such computational predictions can guide the synthesis of new derivatives with improved properties.

Predictive modeling can also be used to assess the drug-like properties of novel compounds, including their physicochemical properties and potential liabilities. nih.gov Comparative SAR analyses of different series of compounds can help in identifying the key molecular descriptors that correlate with biological activity. nih.gov While specific computational studies focused solely on (S)-Piperoxan hydrochloride are not widely reported, the principles and methodologies are applicable to this compound and its analogues for understanding receptor binding and for the rational design of new molecules with desired pharmacological profiles.

Advanced Analytical Methodologies for S Piperoxan Hydrochloride Research

Chiral Separation Techniques

Chiral separation is fundamental in distinguishing between enantiomers, which may exhibit different pharmacological and toxicological profiles. For (S)-Piperoxan hydrochloride, both capillary electrophoresis and preparative high-performance liquid chromatography are key techniques for achieving high-resolution separation and purity assessment.

Capillary Electrophoresis for Enantiomer Resolution and Method Development

Capillary electrophoresis (CE) has proven to be a powerful tool for the chiral separation of piperoxan (B1220614) enantiomers. Specifically, continuous free-flow electrophoresis (CFFE), a preparative variant of CE, has been successfully investigated for this purpose. This technique allows for the continuous separation and collection of enantiomers, making it valuable for obtaining pure samples for further study. A study demonstrated that the use of sulfated β-cyclodextrin as a chiral additive in the separation buffer enabled the nearly complete resolution of piperoxan enantiomers, achieving a processing rate of 0.45 mg per hour.

The success of chiral separations in capillary electrophoresis is highly dependent on the careful optimization of the background electrolyte (BGE) and the choice of a suitable chiral selector. Cyclodextrins and their derivatives are the most frequently used chiral selectors in CE due to their ability to form transient diastereomeric complexes with enantiomers, leading to differences in their electrophoretic mobility.

For the enantioseparation of piperoxan, sulfated β-cyclodextrin (sβ-CD) has been identified as a particularly effective chiral selector. The optimization of separation involves several key parameters. The concentration of the chiral selector is critical; a sufficient concentration is necessary to ensure adequate interaction with the analyte enantiomers. Furthermore, the pH and ionic strength of the buffer system must be fine-tuned to control the electroosmotic flow (EOF) and the charge state of both the analyte and the selector, thereby maximizing resolution. In the case of piperoxan separation, adding sβ-CD to the cathodic wash solution was a critical optimization step that allowed for almost complete resolution of the enantiomers.

Table 1: Optimized Parameters for Piperoxan Enantiomer Separation by CFFE

ParameterConditionOutcome
Chiral Selector Sulfated β-cyclodextrin (sβ-CD)Enabled chiral recognition
Selector Addition Added to separation buffer and cathodic wash solutionAchieved almost complete resolution
Processing Rate 0.45 mg/hourDemonstrates preparative capability

Understanding the behavior of the chiral selector within the electrophoretic system is essential for method development and troubleshooting. In the analysis of piperoxan, the bulk migration of the sulfated β-cyclodextrin (sβ-CD) was confirmed through the analysis of collected fractions by LC-MS.

To visualize the migration, a dye such as crystal violet was added to the separation buffer. In the absence of sβ-CD, the dye was deflected cathodically. However, in the presence of the negatively charged sβ-CD, the dye-containing buffer turned blue and was deflected anodically, visually confirming the migration of the chiral selector. This investigation also revealed the formation of accumulation and depletion zones, which are important phenomena to consider in preparative-scale separations.

Preparative High-Performance Liquid Chromatography for Enantioseparation and Purity Assessment

Preparative High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for isolating pure enantiomers on a larger scale, which is essential for preclinical studies and for use as analytical standards. researchgate.net While specific preparative HPLC methods for (S)-Piperoxan hydrochloride are not extensively detailed in readily available literature, the principles for its separation and purity assessment are well-established within the field of chiral chromatography. nih.gov

The method development for preparative enantioseparation typically involves screening various chiral stationary phases (CSPs). nih.gov Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used due to their broad applicability and high sample loading capacity, which is a critical factor for preparative-scale work. nih.goveijppr.com The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane and an alcohol modifier (e.g., isopropanol or ethanol), is optimized to achieve the best balance between resolution and analysis time. csfarmacie.cz

For purity assessment, an analytical version of the HPLC method is used to quantify the enantiomeric excess (e.e.) of the isolated (S)-Piperoxan hydrochloride. The main requirements for a CSP in preparative applications are strong enantiorecognition and the ability to handle high sample loads. nih.gov Covalently bonded phases are often preferred for their durability, as they are less prone to leaching compared to coated phases, ensuring longevity and consistent performance. hplc.eu

Table 2: General Strategy for Preparative HPLC Method Development

StepDescriptionKey Considerations
1. CSP Screening Test various chiral stationary phases (e.g., polysaccharide-based, Pirkle-type).Enantiorecognition ability, versatility. nih.govnih.gov
2. Mobile Phase Optimization Adjust solvent ratios (e.g., hexane/isopropanol) to maximize resolution (α) and separation factor (Rs).Elution time, peak shape, solubility of the sample.
3. Loading Study Determine the maximum amount of racemate that can be injected without significant loss of resolution.Column dimensions, particle size of the stationary phase. nih.gov
4. Fraction Collection Collect the eluent corresponding to the desired enantiomer peak.Peak cutting strategy to maximize purity and yield.
5. Purity Analysis Analyze the collected fraction using an analytical-scale chiral HPLC method.Determination of enantiomeric excess (e.e.) and chemical purity.

Spectroscopic and Spectrometric Characterization Methods

Following chiral separation, robust analytical methods are required to confirm the identity and structure of the isolated components. Mass spectrometry coupled with liquid chromatography is a primary tool for this purpose.

Application of LC-MS for Characterization of Chiral Components

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable technique in chiral analysis. While MS itself is not an inherently chiral technique, its coupling with a chiral separation method like CE or HPLC allows for the specific characterization of enantiomers. In the context of piperoxan research, LC-MS analysis was instrumental in confirming the bulk migration of the sulfated β-cyclodextrin chiral selector during continuous free-flow electrophoresis. By analyzing the individual fractions collected from the CFFE instrument, researchers could verify the presence and distribution of the sβ-CD, providing crucial insights into the separation mechanism.

Therefore, it is not possible to provide a detailed and informative article on the following topics as they pertain specifically to (S)-Piperoxan hydrochloride :

Quantitative Analysis in Preclinical Biological Matrices

Development of Analytical Methods for In Vivo and In Vitro Sample Analysis

General principles of these analytical techniques are well-established in pharmaceutical sciences. UV-Vis spectroscopy, for instance, is a common method used to identify and quantify substances based on their absorption of ultraviolet and visible light. The development of analytical methods for in vivo and in vitro sample analysis is a critical component of preclinical research, typically involving techniques like high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) to measure drug concentrations in biological fluids and tissues. However, without specific research conducted on (S)-Piperoxan hydrochloride , any discussion of these topics would be generic and not fulfill the requirements of a focused, scientifically accurate article on this particular compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.